1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole
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Overview
Description
“1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” is a chemical compound with the molecular formula C14H17N3 . It is a part of a family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds like “1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Molecular Structure Analysis
The molecular structure of “1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .
Chemical Reactions Analysis
The chemical reactions involving “1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” and similar compounds often involve oxidative Mannich reactions . These reactions can be used to construct 8-azabicyclo[3.2.1]octanes .
Physical And Chemical Properties Analysis
“1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” is a solid compound . Its molecular weight is 227.31 .
Scientific Research Applications
Summary of the Application
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Methods of Application or Experimental Procedures
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . This process starts from achiral tropinone derivatives .
Results or Outcomes
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has led to the synthesis of tropane alkaloids . These compounds have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s, depression, schizophrenia, or panic disorder .
2. NAAA Inhibitor
Summary of the Application
The NAAA inhibitor, as a cysteine enzyme, plays an important role in the therapy of pain, anti-inflammatory effects, and application of other diseases .
Methods of Application or Experimental Procedures
A total of 36 NAAA inhibitors were optimized by the heuristic method in the CODESSA program to build a linear model .
Results or Outcomes
The optimization of NAAA inhibitors has potential therapeutic applications in the treatment of pain and inflammation .
3. Asymmetric 1,3-Dipolar Cycloadditions
Summary of the Application
The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .
Methods of Application or Experimental Procedures
The asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .
Results or Outcomes
The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .
4. Nematicidal Activity
Summary of the Application
Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized .
Methods of Application or Experimental Procedures
These compounds were synthesized through an isocyanide insertion reaction .
Results or Outcomes
All target compounds were evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita .
5. Selective Androgen Receptor Modulators
Summary of the Application
The 8-azabicyclo[3.2.1]octane scaffold is used in the development of selective androgen receptor modulators .
Methods of Application or Experimental Procedures
Selective androgen receptor modulators are developed by the pharmaceutical industry for treatment of a range of clinical conditions .
Results or Outcomes
These modulators have potential therapeutic applications in androgen replacement therapy .
Future Directions
The future research directions for “1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” and similar compounds could involve further exploration of their biological activities and potential applications . Additionally, the development of more efficient and selective synthetic methods for these compounds could be a valuable area of research .
properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]octan-3-yl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-14-13(3-1)15-9-17(14)12-7-10-5-6-11(8-12)16-10/h1-4,9-12,16H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOZBBGHZSRLBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole |
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